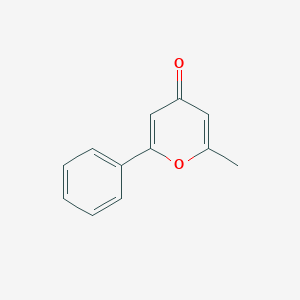

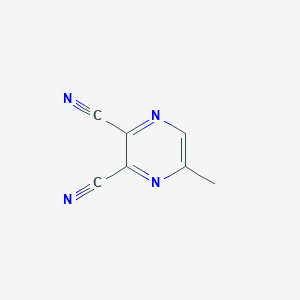

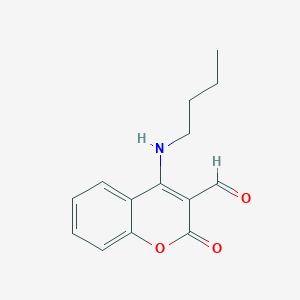

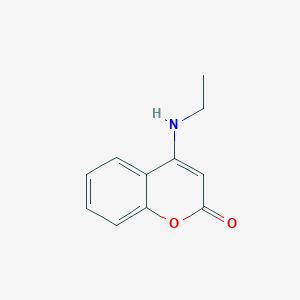

5-甲基吡嗪-2,3-二腈

描述

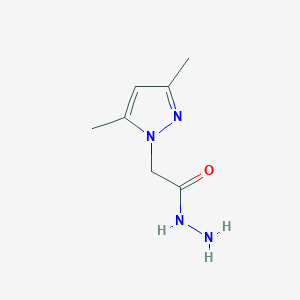

2,3-Dicyano-5-methylpyrazine is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dicyano-5-methylpyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175273. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dicyano-5-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dicyano-5-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-取代吡嗪衍生物的合成

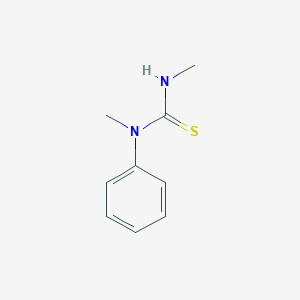

5-甲基吡嗪-2,3-二腈可用于合成N-取代吡嗪衍生物 . 这些衍生物通过使用微波辅助合成进行胺脱卤反应制备 . 选择这种方法是因为它具有更高的产率和更短的反应时间 .

抗分枝杆菌活性

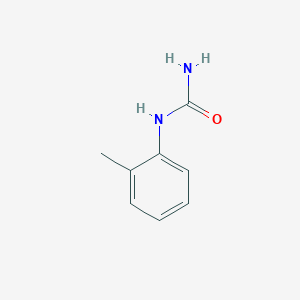

一些N-苄胺取代的5-氨基-6-甲基-吡嗪-2,3-二腈对结核分枝杆菌表现出良好的抗分枝杆菌活性 . 这些化合物的亲脂性对于它们的抗分枝杆菌活性很重要 .

光合作用电子传递的抑制

这些化合物可以抑制菠菜叶绿体中的光合作用电子传递 . 活性化合物的IC50值在16.4到487.0 µmol/L之间变化 .

荧光性质

5-(烷基氨基)-6-芳基/烷基吡嗪-2,3-二腈可以由5-甲基吡嗪-2,3-二腈合成,并表现出荧光性质 . 所有化合物都显示出类似的紫外-可见光谱特征,在267、303和373纳米附近具有吸收峰(λ max) .

抗菌活性

作用机制

Target of Action

Pyrazine derivatives, to which this compound belongs, are known to exhibit a wide range of pharmacological activities . They have been found to interact with various biological targets, leading to diverse effects such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .

Mode of Action

It’s known that the electronic effects of the pyrazine ring can cause the electron density to shift from the cyano groups to the pyrazine ring, making the cyano carbon more exposed and susceptible to nucleophilic reactions .

Action Environment

It’s known that the use of solvents with low polarity can lead to longer times of heating and reaction , which could potentially influence the compound’s action.

属性

IUPAC Name |

5-methylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUBLSWHDYKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306304 | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-12-3 | |

| Record name | 52197-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis?

A1: 2,3-Dicyano-5-methylpyrazine serves as a versatile starting material for synthesizing diverse organic compounds, particularly pteridine derivatives. Its structure allows for various chemical transformations, making it attractive for developing novel materials. For instance, researchers successfully synthesized pteridine derivatives related to folic acid and methanopterin using 2,3-Dicyano-5-methylpyrazine as a precursor []. The compound's reactivity at the cyano and methyl groups opens avenues for introducing diverse substituents, leading to a wide array of derivatives with potentially valuable biological activities.

Q2: How is 2,3-Dicyano-5-methylpyrazine employed in developing advanced materials like OLEDs?

A2: 2,3-Dicyano-5-methylpyrazine plays a crucial role in synthesizing styryl-substituted derivatives that exhibit promising applications as red-emitting fluorescent dyes in Organic Light Emitting Devices (OLEDs) [, ]. These derivatives, created via Knoevenagel condensation reactions with appropriately substituted benzaldehydes, demonstrate the potential of using 2,3-Dicyano-5-methylpyrazine as a building block for optoelectronic materials. Researchers observed a current efficiency of 0.238 cd A-1 in the red region with CIE coordinates of (0.54, 0.42) for a device incorporating a tert-butylphenyl-substituted derivative, highlighting its potential for red-emitting OLED applications [].

Q3: Can you elaborate on the synthetic routes used to functionalize 2,3-Dicyano-5-methylpyrazine?

A3: Researchers utilize various synthetic strategies to functionalize 2,3-Dicyano-5-methylpyrazine and access diverse derivatives. One common method involves radical reactions, such as radical substitution and radical hydroxymethylation. For instance, researchers employed radical substitution with (N-acylanilino)alkyl radicals to introduce substituents at the 6-position of the pyrazine ring []. Another approach involves Knoevenagel condensation reactions with aldehydes, enabling the introduction of styryl groups, as seen in the synthesis of red-emitting materials for OLEDs [, ]. These diverse synthetic approaches highlight the versatility of 2,3-Dicyano-5-methylpyrazine as a building block in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

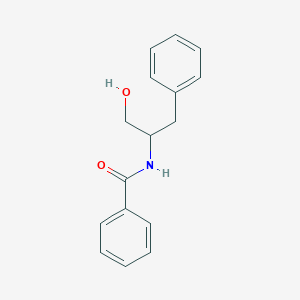

![6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone](/img/structure/B184164.png)

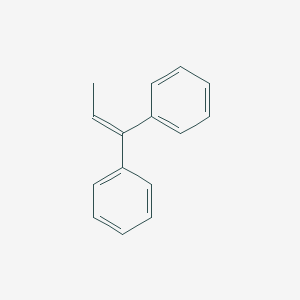

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)